molecular formula C22H29N3O2 B2426590 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide CAS No. 921894-19-1

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide

Cat. No. B2426590
CAS RN: 921894-19-1
M. Wt: 367.493
InChI Key: BLOVLSRBXZPJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.493. The purity is usually 95%.
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Scientific Research Applications

Sigma-2 Receptor Probe

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide and its analogs have been studied for their binding affinity to sigma-2 (σ2) receptors. One such study highlighted the synthesis of benzamide analogues radiolabeled with tritium, demonstrating high affinity for σ2 receptors in vitro. This suggests potential applications in studying σ2 receptors, which are implicated in various diseases including cancer and neurological disorders (Xu et al., 2005).

Antitumor Activity

Another area of research involves the exploration of substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones, which showed potent antitumor activity against a panel of tumor cells, including human melanoma and ovarian cancer. These compounds demonstrated less cardiotoxicity in cell culture, indicating a promising profile for anticancer drug development (Sami et al., 1996).

Synthetic Methodologies

Research has also focused on synthetic methodologies for creating compounds with similar structural features. For instance, a study detailed the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines, highlighting the versatility of such compounds for further pharmacological exploration (White & Baker, 1990).

Topoisomerase I-Targeting Anticancer Agents

Compounds structurally related to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide have been identified as novel topoisomerase I-targeting agents with potent cytotoxic activity. This indicates their potential as therapeutic agents for cancer treatment (Ruchelman et al., 2004).

Gastrointestinal Prokinetic Activity

In the realm of gastrointestinal disorders, novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives have been synthesized and examined for their prokinetic and antiemetic activities. These studies suggest potential applications in treating gastrointestinal motility disorders (Sakaguchi et al., 1992).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-24(2)21(15-23-22(26)16-7-10-19(27-4)11-8-16)18-9-12-20-17(14-18)6-5-13-25(20)3/h7-12,14,21H,5-6,13,15H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOVLSRBXZPJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide

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